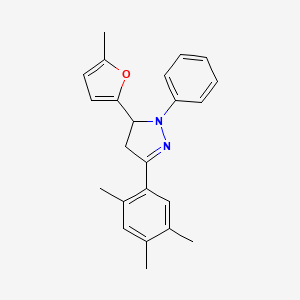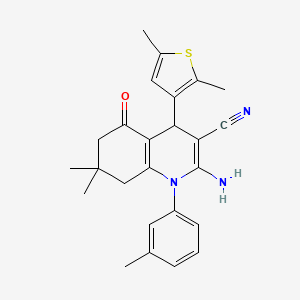![molecular formula C19H18FN3O2S B11637214 (2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11637214.png)
(2E)-5-(4-fluorobenzyl)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンは、チアゾリジン-4-オンコア構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンの合成は、通常、4-フルオロベンジルアミンと4-メトキシベンズアルデヒドの縮合によって中間体シッフ塩基を形成することから始まります。この中間体は、酸性条件下でチオセミカルバジドと環化反応を起こし、目的のチアゾリジン-4-オン化合物を生成します。反応条件には、エタノールやメタノールなどの溶媒と、酢酸などの触媒を用いて環化過程を促進することがよくあります。
工業的製造方法
この化合物の工業的製造方法では、同様の合成経路が用いられますが、より大規模に行われます。連続式フローリアクターや自動合成システムを使用すると、製造工程の効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンは、以下のようなさまざまな化学反応を起こすことができます。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化反応を起こすことで、対応するスルホキシドまたはスルホンを生成することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元反応を起こすことで、化合物を還元型に変換することができます。
置換: 求核置換反応は、ベンジル基またはメトキシ基で起こり、さまざまな誘導体を生成することができます。
一般的な試薬と条件
これらの反応で一般的に用いられる試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤があります。反応条件には、制御された温度、適切な溶媒、場合によっては反応速度を促進する触媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化反応ではスルホキシドやスルホンが生成される一方で、還元反応ではアルコールやアミンが生成されます。置換反応では、さまざまな官能基化誘導体が生成されます。
科学研究への応用
化学
化学において、(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、創薬開発のための多様な化学ライブラリーの構築が可能になります。
生物学
生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。予備研究では、抗菌剤、抗真菌剤、抗癌剤としての有望な結果が得られています。研究者たちは、その作用機序を理解するために、さまざまな生物学的標的との相互作用を調べています。
医学
医学において、この化合物は、治療的可能性について検討されています。特定の酵素や経路を阻害する能力により、特に感染症や癌の治療における創薬候補となります。
工業
工業部門では、(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンは、ユニークな特性を持つ新素材の開発に使用されます。ポリマーやコーティングに組み込むことで、性能と耐久性を向上させることができます。
科学的研究の応用
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合し、その活性を阻害し、細胞プロセスを阻害することができます。たとえば、特定のキナーゼやプロテアーゼの活性を阻害することで、癌細胞の増殖抑制やアポトーシス誘導につながることがあります。
類似化合物の比較
類似化合物
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンに類似する化合物には、以下のようなものがあります。
独自性
(2E)-5-(4-フルオロベンジル)-2-{(2E)-[1-(4-メトキシフェニル)エチリデン]ヒドラジニリデン}-1,3-チアゾリジン-4-オンをこれらの類似化合物から際立たせているのは、官能基のユニークな組み合わせと潜在的な生物活性です。フルオロベンジル基とメトキシフェニル基の両方とチアゾリジン-4-オンコアの存在は、研究や産業におけるさまざまな用途に活用できる、独特の化学プロファイルを備えています。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different cores.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different cores.
Uniqueness
(2E)-5-[(4-FLUOROPHENYL)METHYL]-2-[(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C19H18FN3O2S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18FN3O2S/c1-12(14-5-9-16(25-2)10-6-14)22-23-19-21-18(24)17(26-19)11-13-3-7-15(20)8-4-13/h3-10,17H,11H2,1-2H3,(H,21,23,24)/b22-12+ |
InChIキー |
KDYGSHLNSZKUHC-WSDLNYQXSA-N |
異性体SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=C(C=C2)F)/C3=CC=C(C=C3)OC |
正規SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B11637150.png)

![(5E)-1-(3-fluorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637159.png)
![methyl 4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)benzoate](/img/structure/B11637163.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637168.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11637189.png)
![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)
![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)
![3-bromo-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-methoxybenzamide](/img/structure/B11637199.png)
![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)
![(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide](/img/structure/B11637209.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11637210.png)
